molecular formula C7H9NO2 B3395955 2-Methoxy-6-methyl-1-oxidopyridin-1-ium CAS No. 63071-04-5

2-Methoxy-6-methyl-1-oxidopyridin-1-ium

Cat. No.: B3395955
CAS No.: 63071-04-5
M. Wt: 139.15 g/mol
InChI Key: WADXKWUIIYFCOM-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . . This compound is characterized by the presence of a methoxy group and a methyl group attached to a pyridine ring, with an oxidized nitrogen atom.

Preparation Methods

The synthesis of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium typically involves the oxidation of 2-methoxy-6-methylpyridine. One common method is the use of peracetic acid as an oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the pyridine ring.

Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-Methoxy-6-methyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, yielding 2-methoxy-6-methylpyridine.

    Substitution: The methoxy and methyl groups on the pyridine ring can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include peracetic acid for oxidation and reducing agents such as hydrogen gas or metal hydrides for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-6-methyl-1-oxidopyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium involves its interactions with molecular targets in biological systems. The oxidized nitrogen atom in the pyridine ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The specific pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

2-Methoxy-6-methyl-1-oxidopyridin-1-ium can be compared with similar compounds such as:

The uniqueness of this compound lies in its oxidized nitrogen atom, which imparts distinct chemical and biological properties compared to its non-oxidized counterparts.

Properties

IUPAC Name

2-methoxy-6-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADXKWUIIYFCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397827
Record name 2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-04-5
Record name NSC94797
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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